Trimethoxy(methoxymethyl)silane
Overview
Description
Trimethoxy(methoxymethyl)silane is an organosilicon compound . It is a colorless, free-flowing liquid . It is a crosslinker in the preparation of polysiloxane polymers .
Synthesis Analysis
Trimethoxy(methoxymethyl)silane is usually prepared from methyltrichlorosilane and methanol . The reaction is: CH3SiCl3 + 3 CH3OH → CH3Si(OCH3)3 + 3 HCl . Alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism .
Molecular Structure Analysis
Methyltrimethoxysilane is tetrahedral and is often described as sp3 hybridized . It has idealized C3v point symmetry . The InChI code is 1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 .
Chemical Reactions Analysis
Hydrolysis of Methyltrimethoxysilane proceeds both under acidic and basic conditions . Under acid conditions, rates of successive hydrolyses for methyltrimethoxysilane decrease with each step. Under basic condition, the opposite is true .
Physical And Chemical Properties Analysis
Trimethoxy(methoxymethyl)silane has a molecular weight of 166.25 . It is a clear, colorless liquid with an odor characteristic of alcohols .
Scientific Research Applications
1. Surface Modification and Coatings
Trimethoxy(methoxymethyl)silane is extensively used in surface modification, particularly for its ability to enhance interfacial adhesive strength. This application is crucial in the development of polymer composites and coatings, contributing significantly to multi-materialization. For instance, its usage in silane coupling agents like Glycidoxypropyl trimethoxysilane (KH-560) leads to improved mechanical, physical, and viscoelastic properties in composites, along with environment-friendly fabrication processes (Aziz et al., 2021).
2. Chemical Synthesis
In chemical synthesis, compounds like N-methoxymethyl-N-organylcarbamoyl(trimethyl)silane react with α-ketoesters to form α-alkoxycarbonyl-α-hydroxy secondary amides. This application is notable for its high yields and the potential for easy conversion to other functional groups through simple processes (Li et al., 2017).
3. Lithium-Ion Batteries
Emerging applications of novel silane compounds, including variants of trimethoxysilane, are observed in the field of lithium-ion batteries. These silane molecules are efficient in dissolving lithium salts and improving the passivation film on graphite anodes, which is crucial for battery performance and stability (Amine et al., 2006).
4. Copolymerization in Polymer Science
The copolymerization of γ-methacryloxypropyl trimethoxy silane with various monomers demonstrates its role in modifying polymer properties. This process leads to copolymers with unique compositions, influencing their solubility and thermal behavior, which is significant for various industrial applications (Rao & Babu, 1989).
5. Biochip Applications
In the biochip sector, trimethoxy silanes with functional groups like hydroxylamine have been synthesized and used for surface grafting. This enables covalent immobilization of biomolecules, playing a critical role in biochip technology and its applications in diagnostics and research (Martin et al., 2005).
Safety And Hazards
Future Directions
Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
properties
IUPAC Name |
trimethoxy(methoxymethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMUMCCOQRVIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177401 | |
Record name | Ether, methyl (trimethoxysilylmethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(methoxymethyl)silane | |
CAS RN |
22859-36-5 | |
Record name | Trimethoxy(methoxymethyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22859-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, methyl (trimethoxysilylmethyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ether, methyl (trimethoxysilylmethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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